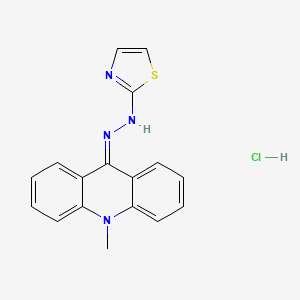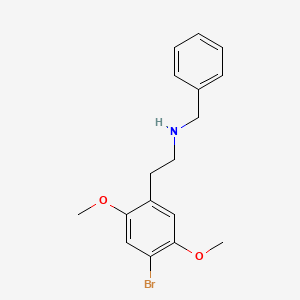
N-Benzyl 2c-b
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is known for its psychedelic effects and has a binding affinity of 16 nM at the serotonin receptor 5-HT2A and 90 nM at 5-HT2C . This compound is a derivative of 2C-B, a well-known psychedelic phenethylamine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2C-B typically involves the reaction of 2C-B with benzyl halides under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for N-Benzyl-2C-B are not well-documented due to its status as a designer drug. the general approach would involve large-scale synthesis using similar reaction conditions as described above, with appropriate scaling of reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2C-B undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzylamine.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-Benzyl-2C-B has several scientific research applications:
Chemistry: Used as a reference compound in the study of substituted phenethylamines.
Biology: Investigated for its effects on serotonin receptors and potential neurotoxicity.
Medicine: Explored for its potential therapeutic effects in treating certain psychiatric disorders.
Industry: Limited industrial applications due to its status as a designer drug.
Mechanism of Action
N-Benzyl-2C-B exerts its effects primarily through its interaction with serotonin receptors, particularly 5-HT2A and 5-HT2C . It acts as a partial agonist at these receptors, leading to altered perception and cognition. The compound’s psychedelic effects are mediated by the activation of these receptors, which are involved in the regulation of mood, cognition, and perception .
Comparison with Similar Compounds
N-Benzyl-2C-B is similar to other compounds in the 25-NB series, such as 25I-NBOMe and 25C-NBOMe . These compounds also have high affinity for serotonin receptors and exhibit potent psychedelic effects. N-Benzyl-2C-B is unique in its specific binding affinities and potency, which are intermediate between 2C-B and NBOMe-2C-B .
List of Similar Compounds
- 25I-NBOMe
- 25C-NBOMe
- 2C-B
- NBOMe-2C-B
Properties
CAS No. |
155639-26-2 |
|---|---|
Molecular Formula |
C17H20BrNO2 |
Molecular Weight |
350.2 g/mol |
IUPAC Name |
N-benzyl-2-(4-bromo-2,5-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C17H20BrNO2/c1-20-16-11-15(18)17(21-2)10-14(16)8-9-19-12-13-6-4-3-5-7-13/h3-7,10-11,19H,8-9,12H2,1-2H3 |
InChI Key |
XXLRSXIQVKHKPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CCNCC2=CC=CC=C2)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


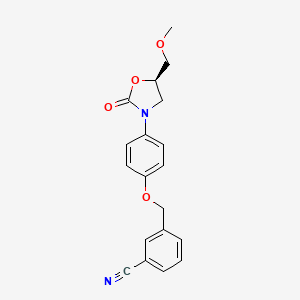
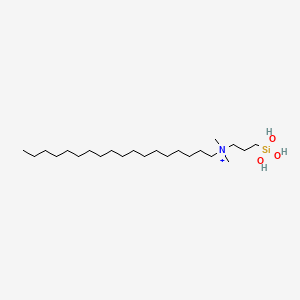
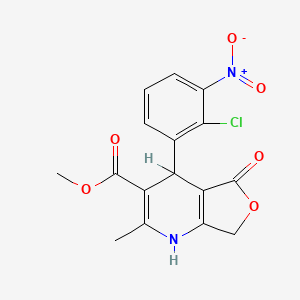
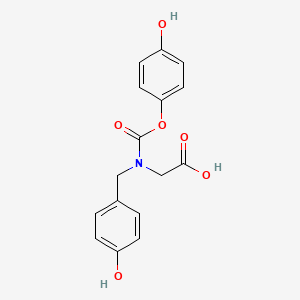
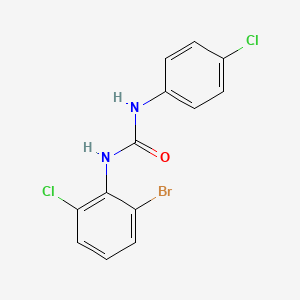
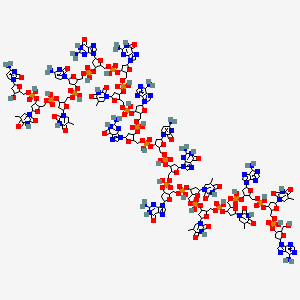
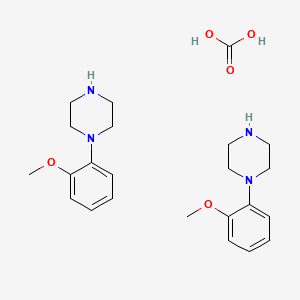
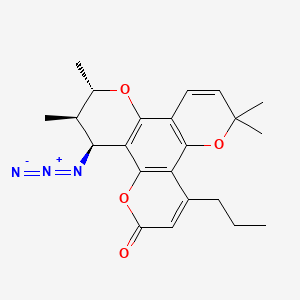
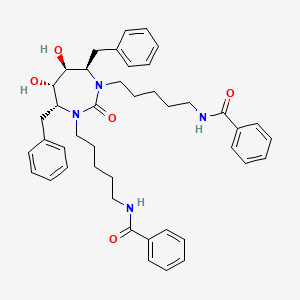
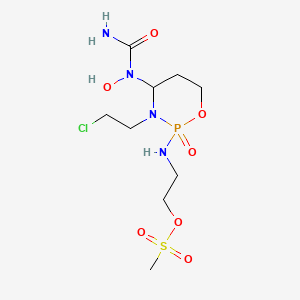
![9-(2-chlorophenyl)-3-methyl-N-thiophen-2-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12729132.png)
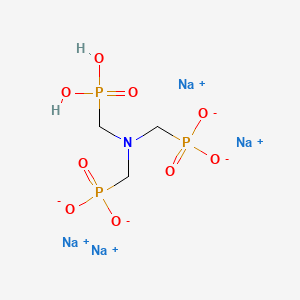
![9-(2-chlorophenyl)-3-methyl-N-prop-2-enyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729139.png)
